Cas no 655253-93-3 (6-Amino-5-iodopyrimidin-4-ol)
6-Amino-5-iodopyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-5-iodopyrimidin-4-ol
- 6-amino-5-iodo-1H-pyrimidin-4-one
- 4-amino-5-iodo-1H-pyrimidin-6-one
- DB-229045
- SCHEMBL4796870
- AB53178
- EN300-226316
- 4-AMINO-5-IODO-6-HYDROXYPYRIMIDINE
- A867647
- Z2218556128
- AKOS025148468
- 655253-93-3
- AKOS022185705
-
- MDL: MFCD09835055
- Inchi: 1S/C4H4IN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
- InChI Key: JHZSQTCCDKICMM-UHFFFAOYSA-N
- SMILES: IC1C(NC=NC=1N)=O
Computed Properties
- Exact Mass: 236.93952
- Monoisotopic Mass: 236.93991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- PSA: 67.48
6-Amino-5-iodopyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A612930-10mg |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A612930-50mg |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A612930-100mg |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 100mg |
$ 340.00 | 2022-06-08 | ||
| Chemenu | CM164900-1g |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 1g |
$875 | 2023-02-17 | |
| Chemenu | CM164900-1g |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 1g |
$549 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0988616-5g |
6-Amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 5g |
$2000 | 2024-08-02 | |
| Enamine | EN300-226316-0.05g |
6-amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
| Enamine | EN300-226316-0.1g |
6-amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
| Enamine | EN300-226316-0.25g |
6-amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 0.25g |
$452.0 | 2024-06-20 | |
| Enamine | EN300-226316-0.5g |
6-amino-5-iodopyrimidin-4-ol |
655253-93-3 | 95% | 0.5g |
$713.0 | 2024-06-20 |
6-Amino-5-iodopyrimidin-4-ol Suppliers
6-Amino-5-iodopyrimidin-4-ol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 6-Amino-5-iodopyrimidin-4-ol
Recent Advances in the Study of 6-Amino-5-iodopyrimidin-4-ol (CAS: 655253-93-3): A Promising Intermediate for Pharmaceutical Development
The compound 6-Amino-5-iodopyrimidin-4-ol (CAS: 655253-93-3) has garnered significant attention in recent years due to its potential applications in pharmaceutical chemistry and drug development. This pyrimidine derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting nucleotide metabolism and enzyme inhibition. Recent studies have highlighted its role in the development of novel antiviral and anticancer agents, making it a focal point for researchers in the field of chemical biology and medicinal chemistry.
One of the key areas of research involving 6-Amino-5-iodopyrimidin-4-ol is its utility in the synthesis of nucleoside analogs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a building block for modified nucleosides that exhibit potent inhibitory activity against viral polymerases. The study utilized a multi-step synthetic pathway, with 6-Amino-5-iodopyrimidin-4-ol serving as the starting material for the introduction of iodine at the 5-position, a modification that significantly enhanced the binding affinity of the resulting analogs to viral enzymes.
In addition to its antiviral potential, recent investigations have explored the anticancer properties of derivatives synthesized from 6-Amino-5-iodopyrimidin-4-ol. A research team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that iodinated pyrimidine derivatives, including those derived from this compound, showed promising activity against a panel of cancer cell lines. The presence of the iodine atom was found to play a critical role in the compounds' ability to intercalate with DNA and inhibit topoisomerase activity, suggesting a potential mechanism for their cytotoxic effects.
The synthetic accessibility of 6-Amino-5-iodopyrimidin-4-ol has also been a subject of recent optimization efforts. A 2024 paper in Organic Process Research & Development detailed an improved synthetic route that increases yield while reducing the use of hazardous reagents. This advancement is particularly significant for scaling up production for preclinical and clinical studies, addressing one of the key challenges in transitioning from laboratory-scale synthesis to industrial production.
From a structural perspective, computational chemistry studies have provided new insights into the molecular interactions of 6-Amino-5-iodopyrimidin-4-ol derivatives. Molecular docking simulations published in the Journal of Chemical Information and Modeling revealed that the iodine atom participates in unique halogen bonding interactions with protein targets, offering explanations for the enhanced biological activity observed in certain derivatives. These findings are guiding the rational design of new compounds with improved pharmacological profiles.
Looking forward, the versatility of 6-Amino-5-iodopyrimidin-4-ol as a synthetic intermediate continues to drive innovation in drug discovery. Current research efforts are exploring its application in the development of kinase inhibitors, with preliminary results showing promise in targeting specific oncogenic kinases. As the understanding of its chemical properties and biological activities deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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